molecular formula C18H20F2N2O B5877140 1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine

1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B5877140
M. Wt: 318.4 g/mol
InChI Key: FBFZDNPSPLXRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine typically involves the reaction of 2,6-difluorobenzyl chloride with 3-methoxyphenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted piperazine derivatives .

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with serotonin and dopamine receptors .

Comparison with Similar Compounds

1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine can be compared with other piperazine derivatives such as:

    1-(4-Methoxyphenyl)piperazine: Known for its use in the synthesis of various pharmaceuticals.

    1-(2-Methoxyphenyl)piperazine: Studied for its potential biological activities.

    1-[(2,6-Difluorophenyl)sulfonyl]piperazine: Used in proteomics research.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c1-23-15-5-2-4-14(12-15)22-10-8-21(9-11-22)13-16-17(19)6-3-7-18(16)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFZDNPSPLXRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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